molecular formula C18H20O4 B12637239 Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate CAS No. 919287-60-8

Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate

Cat. No.: B12637239
CAS No.: 919287-60-8
M. Wt: 300.3 g/mol
InChI Key: IPVGMLNPISVEEF-UHFFFAOYSA-N
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Description

Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate is an organic compound with a complex structure that includes an indene core substituted with diethyl ester groups and a prop-1-en-2-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate typically involves the reaction of indene derivatives with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the malonate ester group is introduced to the indene core. The reaction conditions often require refluxing the mixture in ethanol to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the prop-1-en-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(prop-1-en-2-yl)-cyclopropane-1,1-dicarboxylate: Similar structure but with a cyclopropane ring instead of an indene core.

    Diethyl 2-(prop-1-en-2-yl)-naphthalene-1,1-dicarboxylate: Similar structure but with a naphthalene core.

Uniqueness

Diethyl 2-(prop-1-en-2-yl)-1H-indene-1,1-dicarboxylate is unique due to its indene core, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

919287-60-8

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

diethyl 2-prop-1-en-2-ylindene-1,1-dicarboxylate

InChI

InChI=1S/C18H20O4/c1-5-21-16(19)18(17(20)22-6-2)14-10-8-7-9-13(14)11-15(18)12(3)4/h7-11H,3,5-6H2,1-2,4H3

InChI Key

IPVGMLNPISVEEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2=CC=CC=C2C=C1C(=C)C)C(=O)OCC

Origin of Product

United States

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